molecular formula C7H8BrNO B15312913 2-(5-Bromofuran-2-yl)azetidine

2-(5-Bromofuran-2-yl)azetidine

Cat. No.: B15312913
M. Wt: 202.05 g/mol
InChI Key: PGFVFTGJTUZWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromofuran-2-yl)azetidine is a heterocyclic organic compound that features a four-membered azetidine ring fused with a brominated furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromofuran-2-carbaldehyde with azetidine in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromofuran-2-yl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, or enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromofuran-2-yl)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The ring strain in azetidine makes it more reactive compared to its larger counterparts, allowing for unique reactivity and applications in various fields .

Biological Activity

2-(5-Bromofuran-2-yl)azetidine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a brominated furan ring attached to an azetidine moiety. The presence of the bromine atom is significant as it can enhance biological activity through electronic effects and steric interactions.

Antimicrobial Activity

Recent studies have demonstrated that azetidine derivatives exhibit notable antimicrobial properties, particularly against multidrug-resistant strains of bacteria. For instance, derivatives similar to this compound have shown promising activity against Mycobacterium tuberculosis and other pathogens.

Key Findings:

  • Inhibition of Mycobacterium tuberculosis : Compounds with electron-withdrawing groups, such as bromine, significantly enhance the inhibition of M. tuberculosis compared to their analogs without such modifications. For example, in a study, certain azetidine derivatives displayed minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL against M. tuberculosis .
  • Selectivity for Gram-positive Bacteria : While the overall antibacterial potential may vary, some azetidine derivatives selectively target Gram-positive bacteria like Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound's ability to induce cytotoxicity in cancer cell lines is particularly noteworthy.

Case Studies:

  • Cytotoxicity in Cancer Cell Lines : In vitro assays have shown that certain azetidine derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. For instance, derivatives demonstrated IC50 values indicating effective cytotoxicity .
  • Mechanism of Action : The cytotoxic effects are often attributed to the compound's ability to disrupt mitochondrial function or induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications at various positions on the azetidine ring or furan moiety can lead to significant changes in potency and selectivity.

Compound ModificationEffect on Activity
Electron-withdrawing groupsIncreased antimycobacterial activity
Substitution on furan ringEnhanced cytotoxicity against cancer cells
Variation in azetidine substituentsAltered pharmacokinetic properties

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies indicate that certain derivatives show favorable absorption and metabolic stability in vivo.

Pharmacokinetic Parameters:

  • Absorption and Distribution : Compounds have been evaluated for their intestinal permeability using Caco-2 cell models, showing promising results for oral bioavailability.
  • Metabolic Stability : In vivo studies indicate that several derivatives maintain stability with low clearance rates in mouse models .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)azetidine

InChI

InChI=1S/C7H8BrNO/c8-7-2-1-6(10-7)5-3-4-9-5/h1-2,5,9H,3-4H2

InChI Key

PGFVFTGJTUZWMS-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=C(O2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.